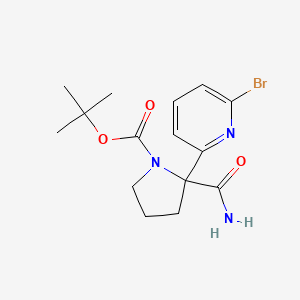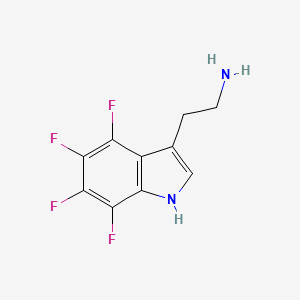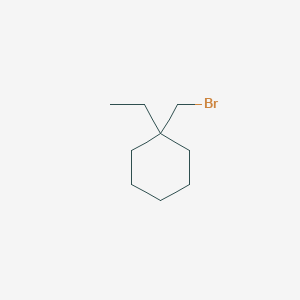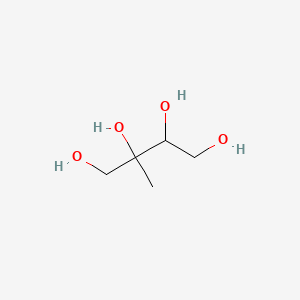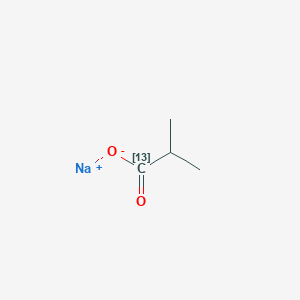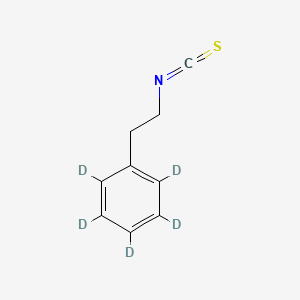
2-Phenyl-D5-ethyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-D5-ethyl isothiocyanate is a member of the isothiocyanate family, which are compounds characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-D5-ethyl isothiocyanate can be achieved through various methods. One common approach involves the reaction of primary amines with carbon disulfide and an appropriate desulfurating agent. For instance, a two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), provides isothiocyanates in good yields . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-D5-ethyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: Isothiocyanates can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of isothiocyanates can yield amines.
Substitution: Isothiocyanates can participate in nucleophilic substitution reactions, where the -N=C=S group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce the corresponding amine.
Applications De Recherche Scientifique
2-Phenyl-D5-ethyl isothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-D5-ethyl isothiocyanate involves its interaction with cellular components. Once inside the cells, isothiocyanates react with glutathione, catalyzed by the enzyme glutathione S-transferase (GST). This reaction leads to the formation of conjugates that can modulate various cellular pathways, including those involved in oxidative stress and inflammation . Additionally, isothiocyanates can inhibit the activity of certain enzymes and proteins, contributing to their biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl ethyl isothiocyanate
- Sulforaphane
- 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate
Uniqueness
2-Phenyl-D5-ethyl isothiocyanate is unique due to its specific structural features and deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways. Compared to other isothiocyanates, it may exhibit distinct biological activities and stability profiles .
Propriétés
Formule moléculaire |
C9H9NS |
|---|---|
Poids moléculaire |
168.27 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-(2-isothiocyanatoethyl)benzene |
InChI |
InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D |
Clé InChI |
IZJDOKYDEWTZSO-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C=S)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
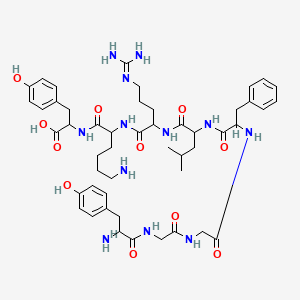

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)


![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
